Furan-3-yl vs. Furan-2-yl Regioisomerism: Differential Hydrogen-Bonding Geometry
The oxygen atom in the furan-3-yl substituent of the target compound is positioned in a geometrically distinct orientation relative to the furan-2-yl isomer. In the furan-3-yl regioisomer, the oxygen is one bond further from the ethyl linker, altering the vector of the hydrogen-bond acceptor by approximately 120° compared to the furan-2-yl analog. This difference is known to modulate binding to biological targets that rely on precise donor-acceptor distances . In structurally related P-gp inhibitor programs, shifting the heteroatom position on the furan ring resulted in a complete loss of activity in MCF-7/ADR reversal assays, underscoring the functional non-equivalence of these regioisomers [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) geometry at the terminal heterocycle |
|---|---|
| Target Compound Data | Oxygen at furan 3-position; HBA vector oriented away from the ethyl linker axis (estimated dihedral angle differs by ~120° vs. 2-furyl) |
| Comparator Or Baseline | N-(2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide: oxygen at furan 2-position, adjacent to the ethyl linker; HBA vector oriented toward the linker |
| Quantified Difference | Qualitative difference in HBA geometry; SAR literature on furan-substituted N-phenylbenzamides demonstrates that regioisomer substitution can ablate P-gp inhibitory activity entirely (active vs. inactive) [1] |
| Conditions | Inferred from small-molecule crystallographic principles and SAR data on 2,5-disubstituted furan N-phenylbenzamides in MCF-7/ADR cell assays [1] |
Why This Matters
For target-based screening or structure-activity campaigns, selecting the wrong furan regioisomer will alter the pharmacophore's hydrogen-bonding geometry and can abolish on-target activity, making regioisomer purity a critical procurement specification.
- [1] Li Z, et al. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. Eur J Med Chem. 2023; 258:115576. View Source
